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Abstract
This application note describes a novel, stability-indicating reversed-phase high-performance

liquid chromatography (RP-HPLC) method for the accurate quantification of Eclanamine
Maleate in bulk drug substance and pharmaceutical dosage forms. The proposed method is

simple, precise, and accurate, making it suitable for routine quality control and stability studies.

Introduction
Eclanamine is a pharmaceutical compound, and its maleate salt is of interest for various

therapeutic applications.[1] Eclanamine Maleate has a molecular formula of

C₁₆H₂₂Cl₂N₂O·C₄H₄O₄ and a molecular weight of 445.34 g/mol .[2] A robust and reliable

analytical method is crucial for ensuring the quality, potency, and safety of the final drug

product. High-performance liquid chromatography (HPLC) is a powerful technique for the

analysis of pharmaceutical compounds. This note details an isocratic RP-HPLC method

developed for the quantification of Eclanamine Maleate, based on principles applied to similar

amine maleate compounds.[3][4][5]
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A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven was

used. Data acquisition and processing were performed using a suitable chromatography data

system.

Chromatographic Conditions

A reversed-phase C18 column was selected for the separation. The mobile phase consisted of

a mixture of a phosphate buffer and an organic solvent to ensure good peak shape and

resolution. The detection wavelength was chosen to provide optimal sensitivity for Eclanamine
Maleate.

Parameter Value

Column C18, 250 mm x 4.6 mm, 5 µm particle size

Mobile Phase
0.05 M Potassium Dihydrogen Phosphate Buffer

(pH 4.0) : Acetonitrile (60:40, v/v)

Flow Rate 1.0 mL/min

Injection Volume 20 µL

Column Temperature 30°C

Detection Wavelength 220 nm

Run Time 10 minutes

Standard and Sample Preparation

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Eclanamine Maleate
reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to

volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the

stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50

µg/mL for linearity studies.

Sample Preparation (from a hypothetical tablet formulation): Weigh and finely powder 20

tablets. Transfer a portion of the powder equivalent to 10 mg of Eclanamine Maleate to a
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100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15

minutes. Dilute to volume with the mobile phase and mix well. Centrifuge a portion of the

solution at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm nylon filter,

discarding the first few mL of the filtrate. Dilute the filtered solution with the mobile phase to a

final concentration of approximately 10 µg/mL.

Results and Discussion
The developed method demonstrated good separation of Eclanamine from the maleate peak

and any potential degradation products. The system suitability parameters were found to be

within the acceptable limits as per ICH guidelines.

System Suitability

Parameter Acceptance Criteria Observed Value

Retention Time (min) - ~ 5.8

Tailing Factor (T) ≤ 2.0 1.2

Theoretical Plates (N) ≥ 2000 > 5000

%RSD of Peak Area ≤ 2.0% < 1.0%

Method Validation

The method would require full validation as per ICH Q2(R1) guidelines. A summary of expected

validation data is presented below.
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Validation Parameter Results

Linearity

A linear relationship between peak area and

concentration is expected in the range of 1-50

µg/mL with a correlation coefficient (r²) > 0.999.

Accuracy

The mean recovery at different concentration

levels (80%, 100%, and 120%) is expected to

be within 98-102%.

Precision

The relative standard deviation (%RSD) for

repeatability and intermediate precision is

expected to be less than 2.0%.

Specificity

The method is expected to be specific, with no

interference from placebo or common

degradation products.

Robustness

The method is expected to be robust with

respect to small, deliberate changes in mobile

phase composition, pH, and flow rate.

Conclusion
The proposed HPLC method is suitable for the quantification of Eclanamine Maleate in bulk

and pharmaceutical dosage forms. The method is simple, rapid, and would be expected to

demonstrate excellent linearity, accuracy, and precision upon full validation.

Protocol: HPLC Quantification of Eclanamine
Maleate
1.0 Objective

To provide a detailed procedure for the quantitative determination of Eclanamine Maleate by

RP-HPLC.

2.0 Scope
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This protocol applies to the analysis of Eclanamine Maleate in bulk drug substance and

finished pharmaceutical products.

3.0 Materials and Reagents

Eclanamine Maleate Reference Standard

Acetonitrile (HPLC Grade)

Potassium Dihydrogen Phosphate (AR Grade)

Orthophosphoric Acid (AR Grade)

Water (HPLC Grade)

0.45 µm Nylon Syringe Filters

4.0 Equipment

High-Performance Liquid Chromatograph with UV Detector

Analytical Balance

pH Meter

Sonicator

Centrifuge

Volumetric flasks and pipettes

5.0 Procedure

5.1 Preparation of Mobile Phase (0.05 M Phosphate Buffer pH 4.0 : Acetonitrile, 60:40)

Weigh 6.8 g of Potassium Dihydrogen Phosphate and dissolve in 1000 mL of HPLC grade

water.

Adjust the pH of the buffer to 4.0 ± 0.05 with dilute orthophosphoric acid.
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Filter the buffer solution through a 0.45 µm membrane filter.

Mix 600 mL of the prepared buffer with 400 mL of acetonitrile.

Degas the mobile phase by sonication or other suitable means before use.

5.2 Preparation of Standard Solution (10 µg/mL)

Accurately weigh approximately 10 mg of Eclanamine Maleate reference standard into a

100 mL volumetric flask.

Add about 70 mL of the mobile phase and sonicate to dissolve.

Dilute to the mark with the mobile phase and mix thoroughly (Stock Solution: 100 µg/mL).

Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with

the mobile phase (Working Solution: 10 µg/mL).

5.3 Preparation of Sample Solution (from a hypothetical tablet, 10 µg/mL)

Determine the average weight of 20 tablets.

Grind the tablets into a fine, uniform powder.

Accurately weigh a portion of the powder equivalent to 10 mg of Eclanamine Maleate and

transfer it to a 100 mL volumetric flask.

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure

complete dissolution of the active ingredient.

Allow the solution to cool to room temperature and then dilute to the mark with the mobile

phase. Mix well.

Transfer a portion of the solution to a centrifuge tube and centrifuge at 4000 rpm for 10

minutes.

Filter the resulting supernatant through a 0.45 µm nylon syringe filter into an HPLC vial.

Discard the first 1-2 mL of the filtrate.
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This solution has a nominal concentration of 100 µg/mL. Pipette 10 mL of this filtered

solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase for a

final concentration of 10 µg/mL.

5.4 Chromatographic Analysis

Set up the HPLC system according to the chromatographic conditions specified in the

Application Note.

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline

is achieved.

Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.

Inject the standard solution five times and check for system suitability. The %RSD for the

peak areas should be not more than 2.0%.

Inject the sample solution in duplicate.

After the analysis is complete, wash the column with a suitable solvent mixture (e.g.,

Methanol:Water 80:20) and store it as per the manufacturer's recommendations.

6.0 Calculation

Calculate the amount of Eclanamine Maleate in the sample using the following formula:

Where:

A_spl = Peak area of Eclanamine Maleate in the sample solution

A_std = Average peak area of Eclanamine Maleate in the standard solution

C_std = Concentration of the standard solution (µg/mL)

C_spl = Concentration of the sample solution (µg/mL)

Avg. Wt. = Average weight of one tablet (mg)
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Wt._spl = Weight of the tablet powder taken for analysis (mg)

P = Potency of the Eclanamine Maleate reference standard (%)
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Click to download full resolution via product page

Caption: HPLC workflow for Eclanamine Maleate quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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